molecular formula C10H8N2O2 B11905866 5-Aminoquinoline-4-carboxylic acid CAS No. 1378784-66-7

5-Aminoquinoline-4-carboxylic acid

Cat. No.: B11905866
CAS No.: 1378784-66-7
M. Wt: 188.18 g/mol
InChI Key: RCNTVEROAKNNCD-UHFFFAOYSA-N
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Description

5-Aminoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 5-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors under acidic or basic conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

5-Aminoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . This mechanism is particularly relevant in the context of antimalarial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

1378784-66-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-aminoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,11H2,(H,13,14)

InChI Key

RCNTVEROAKNNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1)C(=O)O)N

Origin of Product

United States

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